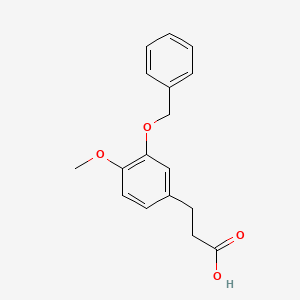
3-(3-(Benzyloxy)-4-methoxyphenyl)propanoic acid
Descripción general
Descripción
“3-(3-(Benzyloxy)-4-methoxyphenyl)propanoic acid” is a chemical compound. The empirical formula is C10H12O3 . It is a solid substance . This compound is used as a reagent in hydroxypropionyl alkylation .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(O)CCOCC1=CC=CC=C1 . This indicates that the compound contains a carboxylic acid group (-COOH) attached to a propyl group (CCCO), which is further attached to a benzyl group (C6H5CH2-) through an ether linkage (-O-). The benzyl group is substituted with a methoxy group (-OCH3) at the 4th position . Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 180.20 . The exact physical and chemical properties such as melting point, boiling point, solubility, and stability are not clearly documented in the available resources.Aplicaciones Científicas De Investigación
Renewable Building Block in Material Science
3-(4-Hydroxyphenyl)propanoic acid, related to 3-(3-(Benzyloxy)-4-methoxyphenyl)propanoic acid, has been explored as a renewable building block for enhancing reactivity towards benzoxazine ring formation. This approach is promising for the synthesis of almost 100% bio-based benzoxazine end-capped molecules, which can be used in a wide range of applications due to their suitable thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).
Lignin Model Studies
Research on lignin model glycosides, closely related to this compound, has developed synthetic protocols for the preparation of various glycosides. This research is significant for understanding lignin structures and could potentially lead to the development of new materials and chemicals derived from lignin (Helm et al., 1997).
Crystal Structure and Biological Activity
The study of the crystal structure, synthesis, and biological activity of ether and ester trans-ferulic acid derivatives, which include compounds similar to this compound, reveals their potential in pharmacology. Compounds with free phenolic hydroxyls show antioxidant activity and moderate inhibition of lipid peroxidation (Obregón-Mendoza et al., 2018).
Synthetic Chemistry Applications
The compound has been used in the synthesis of 3-arylpiperidines, an important class of compounds with various pharmaceutical applications. This synthesis involves several steps, including treatment with different reagents and reduction processes, illustrating the compound's versatility in organic synthesis (Loozen et al., 2010).
Luminescent Properties in Coordination Compounds
In coordination chemistry, this compound derivatives have been used to study the luminescent properties of lanthanide coordination compounds. These studies have implications for the development of new materials with specific optical properties (Sivakumar et al., 2010).
Mecanismo De Acción
Target of Action
It belongs to the class of organic compounds known as phenylpropanoic acids , which are compounds with a structure containing a benzene ring conjugated to a propanoic acid . These compounds are known to interact with various biological targets, depending on their specific functional groups.
Propiedades
IUPAC Name |
3-(4-methoxy-3-phenylmethoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-20-15-9-7-13(8-10-17(18)19)11-16(15)21-12-14-5-3-2-4-6-14/h2-7,9,11H,8,10,12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZORHBHYQVTEEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3132030.png)
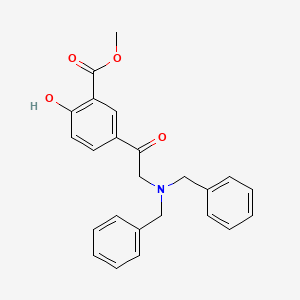


![Diethyl [(2,4-dinitrophenyl)amino]malonate](/img/structure/B3132059.png)
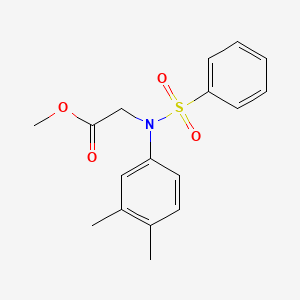
![N-[(4-cyanophenyl)methyl]methanesulfonamide](/img/structure/B3132068.png)

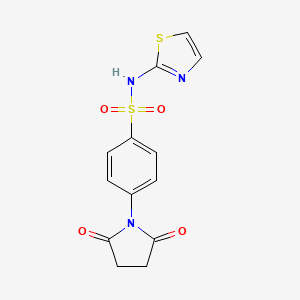
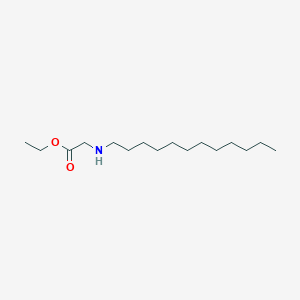
![7-(Difluoromethyl)-4,9-dimethoxyfuro[3,2-g]chromen-5-one](/img/structure/B3132093.png)
![4,9-Dibromonaphtho[2,3-C][1,2,5]selenadiazole](/img/structure/B3132100.png)
